molecular formula C13H11NO3 B12865531 2-Methyl-5-(4-nitrostyryl)furan

2-Methyl-5-(4-nitrostyryl)furan

Cat. No.: B12865531
M. Wt: 229.23 g/mol
InChI Key: ISVCNXASUDCTDE-WEVVVXLNSA-N
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Description

2-Methyl-5-(4-nitrostyryl)furan: is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a methyl group at the second position and a 4-nitrostyryl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(4-nitrostyryl)furan typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylfuran and 4-nitrobenzaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between 2-methylfuran and 4-nitrobenzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form the desired product.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yield, and reduced production costs. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(4-nitrostyryl)furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: Electrophilic substitution reactions can occur at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction can be achieved using reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

2-Methyl-5-(4-nitrostyryl)furan has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in studying enzyme interactions and biochemical pathways.

    Industrial Applications: The compound is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(4-nitrostyryl)furan involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or disrupt cellular processes. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-(4-aminostyryl)furan: Similar structure but with an amino group instead of a nitro group.

    2-Methyl-5-(4-chlorostyryl)furan: Contains a chlorine atom instead of a nitro group.

    2-Methyl-5-(4-bromostyryl)furan: Contains a bromine atom instead of a nitro group.

Uniqueness

2-Methyl-5-(4-nitrostyryl)furan is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

2-methyl-5-[(E)-2-(4-nitrophenyl)ethenyl]furan

InChI

InChI=1S/C13H11NO3/c1-10-2-8-13(17-10)9-5-11-3-6-12(7-4-11)14(15)16/h2-9H,1H3/b9-5+

InChI Key

ISVCNXASUDCTDE-WEVVVXLNSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(O1)C=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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